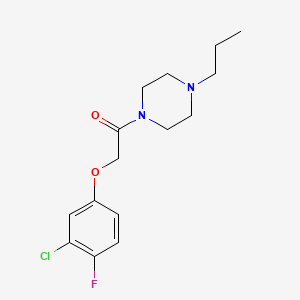
2-(3-Chloro-4-fluorophenoxy)-1-(4-propylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone is a synthetic organic compound that belongs to the class of phenoxy derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, and a propylpiperazine moiety attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3-chloro-4-fluorophenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Attachment of the Ethanone Group: The phenoxy intermediate is then subjected to a Friedel-Crafts acylation reaction using an ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperazine Moiety: The resulting ethanone derivative is reacted with 4-propylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ethanone group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Functionalized phenoxy derivatives with various substituents replacing the chloro or fluoro groups.
Scientific Research Applications
2-(3-Chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the piperazine moiety suggests potential activity at neurotransmitter receptors, while the phenoxy group may contribute to binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-4-fluorophenoxy)-1-(4-methylpiperazino)-1-ethanone: Similar structure with a methyl group instead of a propyl group on the piperazine moiety.
2-(3-Chloro-4-fluorophenoxy)-1-(4-ethylpiperazino)-1-ethanone: Similar structure with an ethyl group instead of a propyl group on the piperazine moiety.
2-(3-Chloro-4-fluorophenoxy)-1-(4-isopropylpiperazino)-1-ethanone: Similar structure with an isopropyl group instead of a propyl group on the piperazine moiety.
Uniqueness
The uniqueness of 2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazino)-1-ethanone lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The propyl group on the piperazine moiety may confer distinct pharmacokinetic properties compared to its methyl, ethyl, or isopropyl analogs.
Properties
Molecular Formula |
C15H20ClFN2O2 |
|---|---|
Molecular Weight |
314.78 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-1-(4-propylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H20ClFN2O2/c1-2-5-18-6-8-19(9-7-18)15(20)11-21-12-3-4-14(17)13(16)10-12/h3-4,10H,2,5-9,11H2,1H3 |
InChI Key |
KLADYYADINDDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)COC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-fluorobenzamide](/img/structure/B14930639.png)
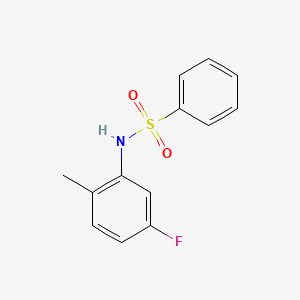
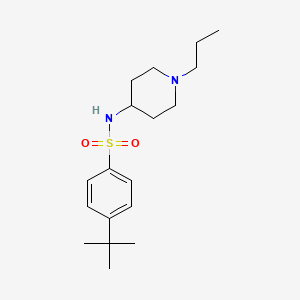
![4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B14930670.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B14930673.png)
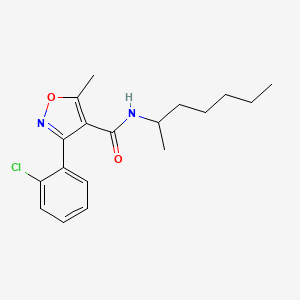
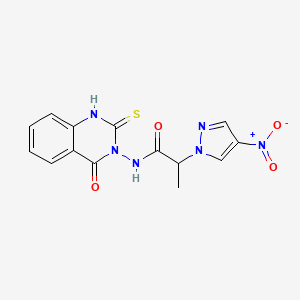
![1-(ethylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B14930700.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B14930703.png)
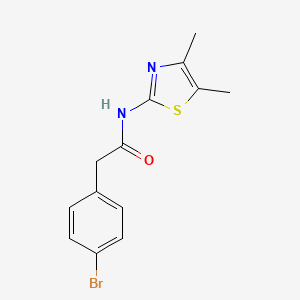
![N-(4-{[(3-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B14930709.png)
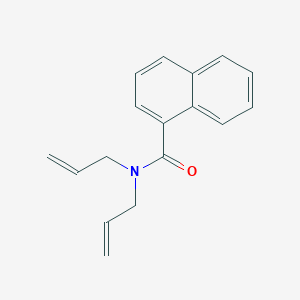
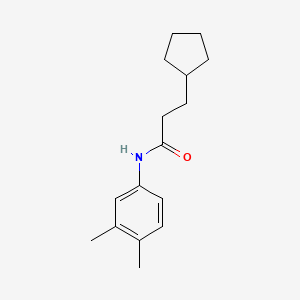
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B14930730.png)
